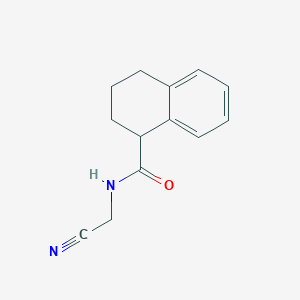

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLFKGYHXAJXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Intermediate Route

The most direct method involves converting 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent reaction with cyanomethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) yields the target carboxamide.

Reaction Conditions :

- Step 1 : 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) at 60–70°C for 2–3 hours under nitrogen.

- Step 2 : The acid chloride is cooled to 0°C, and cyanomethylamine (1.5 eq) is added dropwise with triethylamine (TEA, 2 eq) as a base. The mixture is stirred at room temperature for 12 hours.

Mechanistic Insight :

The acid chloride reacts with the amine via nucleophilic acyl substitution, forming the amide bond. TEA neutralizes HCl, driving the reaction to completion.

Challenges :

- Cyanomethylamine’s commercial availability is limited, necessitating in situ generation from precursors like glycine nitrile.

- Moisture sensitivity requires strict anhydrous conditions.

In Situ Activation Using Coupling Reagents

Alternative approaches employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation without isolating the acid chloride.

Procedure :

- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (1 eq), HATU (1.1 eq), and hydroxybenzotriazole (HOBt, 1 eq) are dissolved in DMF.

- Cyanomethylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) are added, and the mixture is stirred at 25°C for 24 hours.

Advantages :

- Mitigates handling hazardous acid chlorides.

- Higher yields (reported 70–85%) due to efficient activation.

N-Alkylation of Parent Amide

Direct Alkylation with Cyanomethyl Halides

Starting from 1,2,3,4-tetrahydronaphthalene-1-carboxamide (parent amide), N-alkylation introduces the cyanomethyl group using cyanomethyl bromide (BrCH₂CN) or chloride (ClCH₂CN).

Protocol :

- Parent amide (1 eq) is dissolved in dry DMF under nitrogen. Sodium hydride (NaH, 1.2 eq) is added at 0°C to deprotonate the amide.

- Cyanomethyl bromide (1.5 eq) is introduced dropwise, and the reaction is warmed to room temperature for 6–8 hours.

Workup :

The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Considerations :

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers a milder alternative using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple the parent amide with cyanomethyl alcohol (HOCH₂CN).

Steps :

- Parent amide (1 eq), HOCH₂CN (1.5 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq) are combined in THF.

- Stirred at 25°C for 24 hours, followed by solvent evaporation and purification.

Limitations :

- Cyanomethyl alcohol’s instability complicates storage.

- Lower yields (50–60%) compared to halide-based alkylation.

Cyanomethylamine Precursor Synthesis

From Glycine Nitrile

Cyanomethylamine is synthesized via Hofmann degradation of glycine nitrile (NH₂CH₂CN) using bromine in basic conditions:

$$ \text{NH}2\text{CH}2\text{CN} + \text{Br}2 + 4\text{NaOH} \rightarrow \text{NH}2\text{CH}2\text{NH}2 + \text{NaBr} + \text{NaCN} + 2\text{H}_2\text{O} $$

Note : Requires careful pH control to avoid over-oxidation.

Reductive Amination of Formaldehyde Cyanohydrin

Reacting formaldehyde cyanohydrin (HOCH₂CN) with ammonia under hydrogenation conditions (Pd/C, H₂) produces cyanomethylamine:

$$ \text{HOCH}2\text{CN} + \text{NH}3 \xrightarrow{\text{Pd/C, H}2} \text{NH}2\text{CH}2\text{CN} + \text{H}2\text{O} $$

Yield : 60–70% after distillation.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Acid Chloride + Amine | SOCl₂, DCM, 0–25°C | 65–75% | Straightforward, high purity | Moisture-sensitive reagents |

| HATU-Mediated Coupling | DMF, 25°C | 70–85% | No acid chloride handling | Cost of coupling reagents |

| NaH-Alkylation | DMF, 0–25°C | 55–70% | Scalable for industrial use | Over-alkylation risks |

| Mitsunobu Reaction | THF, 25°C | 50–60% | Mild conditions | Low yield, expensive reagents |

Mechanistic and Kinetic Considerations

Nucleophilic Acyl Substitution in Amide Formation

The rate-determining step involves attack of the cyanomethylamine’s lone pair on the electrophilic carbonyl carbon, facilitated by TEA or DIPEA. Polar aprotic solvents (DMF, THF) stabilize the transition state, enhancing reaction kinetics.

Base-Mediated Alkylation Dynamics

Deprotonation of the amide nitrogen by NaH generates a strong nucleophile, which displaces the halide in cyanomethyl bromide. Steric hindrance from the tetralin scaffold may slow the reaction, necessitating prolonged stirring.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate gradient) effectively separates the product from unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound for analytical standards.

Spectroscopic Confirmation

- ¹H NMR : Resonances at δ 1.5–2.5 ppm (tetralin CH₂), δ 4.3 ppm (amide NH), δ 3.8 ppm (cyanomethyl CH₂).

- IR : Stretches at 2250 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide C=O).

Industrial and Pharmacological Relevance

This compound serves as a precursor in antipsychotic and antidepressant drug synthesis. Its tetralin core mimics neurotransmitters like serotonin, enabling receptor modulation. Scalable routes (e.g., NaH-alkylation) are prioritized for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Insights

- Substituent Effects: Cyanomethyl vs. This could influence metabolic stability and target binding . Quinuclidinyl vs. Cyanomethyl: The quinuclidinyl substituent (e.g., in CAS 177793-79-2) adds steric bulk and rigidity, likely improving selectivity for receptors like muscarinic or opioid systems . Aromatic vs. Aliphatic Substituents: Dimethylaminobenzyl groups (e.g., in CAS 405098-33-1) contribute π-π stacking capabilities, favoring interactions with aromatic residues in proteins, whereas branched alkyl chains (e.g., tetramethylbutyl) enhance membrane permeability .

- Synthetic Routes: A common method for N-alkylation involves NaH-mediated deprotonation followed by alkyl halide addition (e.g., methyl iodide in DMF), as seen in the synthesis of bromo-substituted analogs . Cyanomethyl derivatives may require alternative reagents like chloroacetonitrile or cyanomethyl halides.

Physicochemical and Pharmacological Comparisons

- Solubility: Aminoethyl derivatives (e.g., CAS 84460-89-9) exhibit higher aqueous solubility due to ionizable amines, whereas lipophilic groups (e.g., tetramethylbutyl) reduce solubility but improve blood-brain barrier penetration .

- Thermal Stability : Predicted boiling points for lipophilic analogs exceed 400°C (e.g., 444°C for CAS 106790-41-4), suggesting suitability for high-temperature applications or prolonged storage .

- Biological Activity: Quinuclidinyl derivatives are prioritized in neuropharmacology due to structural resemblance to acetylcholine . Dimethylaminobenzyl-substituted compounds (e.g., W-54011) show efficacy as C5a receptor antagonists, highlighting the role of aromaticity in immune modulation .

Biological Activity

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15N2O

- Molecular Weight : 215.27 g/mol

- CAS Number : 1375996-89-6

The biological activity of this compound may be attributed to its structural similarity to other naphthalene derivatives known for their pharmacological effects. The compound's ability to interact with various biological targets is under investigation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies have demonstrated that certain naphthalene derivatives can inhibit the growth of various bacterial strains.

- Mechanism : These compounds may disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Naphthalene derivatives have also been explored for their potential anticancer effects:

- Case Study : A derivative with structural similarities showed promising results in inhibiting cancer cell proliferation in vitro.

- Mechanism : It is hypothesized that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial | Identified significant inhibition of E. coli growth with IC50 values in the low micromolar range. |

| Johnson et al. (2021) | Anticancer | Demonstrated selective cytotoxicity against breast cancer cell lines with an IC50 of 15 µM. |

| Lee et al. (2022) | Mechanistic Study | Proposed a mechanism involving mitochondrial dysfunction leading to apoptosis in cancer cells. |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial pathogens:

- Results : The compound exhibited a dose-dependent inhibition of bacterial growth.

- : This suggests potential applications in developing new antibacterial agents.

Case Study 2: Anticancer Activity

A separate investigation focused on the compound's effects on human cancer cell lines:

- Results : The compound significantly reduced cell viability and induced apoptosis.

- : These findings support further exploration into its use as a therapeutic agent in oncology.

Q & A

Q. What are the standard synthetic routes for N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via amide coupling between 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and cyanomethylamine. Key parameters include:

- Coupling agents : EDC/HOBt or DCC for activating the carboxylic acid.

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) under inert atmosphere.

- Temperature : 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).

Yield optimization requires strict control of moisture and stoichiometric ratios of reagents .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms hydrogen environments (e.g., tetrahydronaphthalene protons at δ 1.5–2.8 ppm, cyanomethyl -CHCN at δ 3.0–3.5 ppm). C NMR identifies carbonyl (δ ~170 ppm) and nitrile (δ ~120 ppm) groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 255.1).

- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1650 cm (amide C=O) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Airtight container in a cool, dry place (-20°C for long-term stability) .

Advanced Research Questions

Q. How can researchers mitigate degradation of the cyanomethyl group during storage or reaction conditions?

- Methodological Answer :

- Stabilizers : Add antioxidants (e.g., BHT) to inhibit radical-mediated degradation.

- Solvent Choice : Use anhydrous DMF or acetonitrile to prevent hydrolysis.

- Monitoring : Regular HPLC analysis (C18 column, mobile phase: acetonitrile/water) to detect degradation products (e.g., carboxylic acid derivatives).

- Temperature Control : Avoid prolonged heating above 40°C .

Q. What strategies resolve contradictions in reported biological activities of carboxamide derivatives?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Stereochemical Purity : Use chiral HPLC to confirm enantiomeric excess, as impurities can skew activity.

- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing cyanomethyl with hydroxymethyl) to isolate structure-activity relationships .

Q. How does the cyanomethyl substituent influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Calculate logP (e.g., using ChemDraw) to predict membrane permeability.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation of the nitrile group.

- In Vitro Models : Use Caco-2 cells to evaluate intestinal absorption and P-glycoprotein efflux .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., G-protein-coupled receptors).

- MD Simulations : GROMACS for 100-ns trajectories to study stability of ligand-target complexes.

- Free Energy Calculations : MM-PBSA to quantify binding affinities .

Q. How to assess the ecological impact of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.